4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the GABA-ergic neurotransmission system . This system plays a crucial role in maintaining the balance of excitatory and inhibitory signals in the brain, which is essential for normal brain function .
Mode of Action
The compound interacts with its targets by influencing the GABA-ergic neurotransmission in the brain . This interaction results in the modulation of neuronal activity, leading to its anticonvulsant and antidepressant effects .
Biochemical Pathways
The compound affects the GABA-ergic neurotransmission pathway . By modulating this pathway, it can alter the balance of excitatory and inhibitory signals in the brain. The downstream effects of this modulation include a reduction in seizure activity and an improvement in depressive symptoms .
Pharmacokinetics
The compound exhibits high GI absorption and is a substrate for P-gp . It is metabolized into two metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of these metabolites via the kidneys, with about 50% excreted within 24 hours and nearly all excreted within 48 hours . About 25% is excreted via the bile . The compound is gradually released, with its therapeutic effects lasting for over 24 hours .
Result of Action
The compound exhibits excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also successfully inhibits seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice . Moreover, it shows good antidepressant activity .
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it is plausible that it might influence GABA-ergic neurotransmission in the brain .
Cellular Effects
Preliminary studies suggest that it might have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biologische Aktivität
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its interactions with various biological targets, including serotonin receptors and acetylcholinesterase (AChE).
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
1. Interaction with Serotonin Receptors
Research indicates that compounds containing piperazine moieties exhibit significant affinities for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. For instance, derivatives similar to the compound have shown nanomolar affinities for these receptors, suggesting potential applications in treating mood disorders and anxiety.
Compound | Receptor Type | Ki (nM) |
---|---|---|
Compound A | 5-HT1A | 0.78 |
Compound B | 5-HT2A | 0.57 |
In a study, derivatives with structural similarities demonstrated strong agonistic and antagonistic properties at these receptors, highlighting their potential as therapeutic agents for psychiatric conditions .
2. Acetylcholinesterase Inhibition
The compound's structural features suggest potential activity against AChE, an important target in the treatment of Alzheimer's disease. Compounds with a coumarin core have been shown to inhibit AChE effectively.
Compound | IC50 (µM) | Activity |
---|---|---|
Compound C | 2.7 | Strong Inhibitor |
Compound D | 5.0 | Moderate Inhibitor |
In silico studies have supported these findings by demonstrating favorable binding interactions with the active site of AChE, indicating that the compound may help increase acetylcholine levels in the brain, thereby improving cognitive functions .
Case Studies
Several studies have explored the biological activities of compounds similar to This compound :
- Study on Serotonin Receptor Affinity : A recent study synthesized multiple piperazine derivatives and evaluated their affinities for various serotonin receptors. The results indicated that modifications in the piperazine structure significantly affected receptor binding and functional activity .
- Inhibition of AChE : Another research effort focused on coumarin derivatives demonstrated that specific substitutions could enhance AChE inhibitory activity. The study highlighted the importance of molecular hybridization in developing novel therapeutic agents for Alzheimer's disease .
Eigenschaften
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-17-10-19-18(11-24(28)31-22(19)12-20(17)27)14-26-7-5-25(6-8-26)13-16-3-4-21-23(9-16)30-15-29-21/h3-4,9-12,27H,2,5-8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHELFXMLOFNOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.